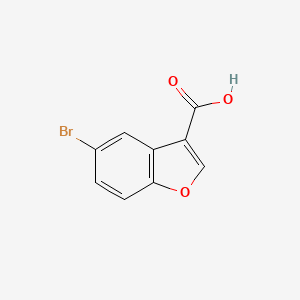

5-Bromobenzofuran-3-carboxylic acid

Description

Contextualization within Benzofuran (B130515) Heterocycles: Historical and Modern Significance

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, has been a subject of scientific curiosity since its first synthesis in 1870. nih.gov This structural motif is prevalent in numerous natural products and synthetic compounds, showcasing a wide array of biological activities. numberanalytics.combohrium.com Historically, the benzofuran core has been recognized for its presence in natural products like those from the Moraceae family and furocoumarins, some of which have been used in traditional medicine. nih.gov For instance, angelicin (B190584) and psoralen, both furocoumarins, are utilized in treating skin conditions. nih.govrsc.org

In modern chemical research, the benzofuran scaffold is a cornerstone in the development of new pharmaceuticals and materials. nih.govnumberanalytics.com Its derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govbohrium.commdpi.com Marketed drugs containing the benzofuran moiety, such as the antiarrhythmic amiodarone (B1667116) and the antidepressant vilazodone, underscore the therapeutic importance of this heterocyclic system. nih.govmdpi.com The versatility of the benzofuran ring allows chemists to synthesize a diverse range of derivatives with tailored properties, driving continuous innovation in medicinal and synthetic chemistry. nih.govresearchgate.net

Structural Distinctiveness of 5-Bromobenzofuran-3-carboxylic Acid

The chemical identity and reactivity of this compound are largely defined by its unique structural features. The molecule consists of a central benzofuran core, a bicyclic system where a benzene ring is fused to a furan ring. Attached to this core are two key functional groups: a bromine atom at the 5-position and a carboxylic acid group at the 3-position.

The presence and position of these functional groups are critical to the compound's chemical behavior. The bromine atom, a halogen, significantly influences the electronic properties of the benzofuran ring system, enhancing its reactivity in various organic reactions. chemimpex.com This makes it an excellent starting material for creating more complex molecules through reactions like cross-coupling, where the bromine can be replaced by other functional groups. The carboxylic acid group is a versatile functional handle that can be readily converted into other functionalities such as esters, amides, and acid chlorides, further expanding the synthetic possibilities. nih.gov The relative positions of the bromo and carboxyl groups also play a role in directing the regioselectivity of subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 461663-79-6 bldpharm.combldpharm.comachmem.com |

| Molecular Formula | C9H5BrO3 bldpharm.comachmem.comnih.gov |

| Molecular Weight | 241.04 g/mol achmem.comnih.gov |

| Appearance | Solid achmem.com |

Overview of Research Trajectories for Halogenated Benzofuran Carboxylic Acids

Research into halogenated benzofuran carboxylic acids is a dynamic and expanding area, driven by the quest for new molecules with enhanced biological activities and material properties. The introduction of a halogen atom, such as bromine or chlorine, into the benzofuran scaffold has been shown to significantly impact the compound's therapeutic potential. mdpi.comnih.gov

A primary focus of this research is in the field of medicinal chemistry. Studies have consistently demonstrated that the addition of halogens to the benzofuran ring can lead to a significant increase in anticancer activities. nih.gov The position of the halogen atom on the benzofuran core is of great importance and can influence the compound's cytotoxic effects. nih.gov For instance, certain brominated benzofuran derivatives have shown promising activity against various cancer cell lines. mdpi.com Beyond cancer, halogenated benzofurans are being investigated for their potential as antimicrobial and anti-inflammatory agents. bohrium.commdpi.com The presence of a halogen can enhance the compound's ability to inhibit the growth of bacteria and fungi. mdpi.com

In addition to pharmaceuticals, halogenated benzofuran carboxylic acids are finding applications in materials science. chemimpex.com Their unique electronic and structural properties make them suitable for incorporation into polymers and other advanced materials, potentially enhancing their thermal stability, flame retardancy, and other mechanical properties. chemimpex.com The ongoing exploration of these compounds promises to unlock new applications and further solidify the importance of the benzofuran scaffold in contemporary chemical research.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Amiodarone |

| Angelicin |

| Benzofuran |

| Benzofuran-3-carboxylic acid |

| Psoralen |

| Vilazodone |

| 5-bromo-1-benzofuran-2-carboxylic acid |

| 5-Bromobenzofuran (B130475) |

| 2-Bromofuran-3-carboxylic acid |

| 5-Bromofuran-3-carboxylic acid |

| 3-Bromoisothiazole-5-carboxylic acid |

| 3-Bromo-4-phenylisothiazole-5-carboxylic acid |

| Benzofuran-6-carboxylic acid |

| 3-hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid |

| 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid |

| 5-Bromobenzofuran-2-carboxylic acid ethyl ester |

| 5-Bromo-methyl-benzofuran-3-carboxylic acid |

| 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQBOTQXGIKNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734922 | |

| Record name | 5-Bromo-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461663-79-6 | |

| Record name | 5-Bromo-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Functionalization Strategies of 5 Bromobenzofuran 3 Carboxylic Acid Derivatives

Reactions of the Carboxylic Acid Moiety: Esterification, Amidation, and Beyond

The carboxylic acid group at the 3-position of the benzofuran (B130515) ring is a primary site for chemical modification, enabling the synthesis of esters, amides, and other derivatives. These transformations are fundamental for creating libraries of compounds for biological screening and for introducing specific functionalities.

Esterification:

Esterification of benzofuran-3-carboxylic acids is a common strategy to modify the parent compound. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely used method. libretexts.orgucalgary.ca This reversible reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. ucalgary.ca For instance, the synthesis of novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids involves the initial formation of ethyl 5-hydroxy-2-arylbenzofuran-3-carboxylates, which are then hydrolyzed to the corresponding carboxylic acids. nih.govnih.gov This highlights a typical sequence where the ester serves as a protecting group or a key intermediate. The hydrolysis of the ester back to the carboxylic acid is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in ethanol. nih.gov

Another approach to esterification involves the use of N-bromosuccinimide (NBS) as a catalyst. This metal-free method has been shown to be effective for the esterification of various aryl and alkyl carboxylic acids under mild conditions. nih.gov

Amidation:

The conversion of the carboxylic acid to an amide is another crucial transformation. Amides are often prepared by activating the carboxylic acid, for example, with oxalyl chloride or a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of an amine. libretexts.orgnih.gov In a study focused on synthesizing potential anticancer agents, 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid was converted to its corresponding amide by treatment with oxalyl chloride and subsequent reaction with ammonium (B1175870) hydroxide. nih.gov Boron-based reagents have also emerged as effective catalysts for the direct amidation of carboxylic acids with amines. researchgate.net

Beyond Esterification and Amidation:

The carboxylic acid functionality can undergo a variety of other transformations. For instance, it can be converted into an acid chloride by treatment with reagents like thionyl chloride (SOCl₂), creating a more reactive intermediate for further nucleophilic acyl substitution reactions. libretexts.org Decarboxylative cross-coupling reactions represent another advanced strategy, where the carboxylic acid group is removed to facilitate the formation of a new carbon-carbon or carbon-heteroatom bond. rsc.org

Modifications and Substitutions on the Benzofuran Ring System

The benzofuran ring of 5-bromobenzofuran-3-carboxylic acid offers several positions for modification, with the bromine atom at the 5-position being a key handle for introducing diversity through cross-coupling reactions. Other substitutions on the benzene (B151609) or furan (B31954) portion of the ring system can also be achieved.

Research has shown that the substitution pattern on the benzofuran ring significantly influences the biological activity of the resulting compounds. rsc.org For example, in a series of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids, compounds with a bromo substituent on the benzyloxy moiety displayed strong inhibitory activity against the TMEM16A calcium-activated chloride channel. nih.gov

Direct bromination of the benzofuran ring is also a viable strategy. In the synthesis of novel benzofuran derivatives, bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid with bromine in acetic acid resulted in the substitution of a hydrogen atom with bromine at the 4-position of the aromatic ring. nih.gov The presence of an activating hydroxyl group at the 5-position directed the electrophilic substitution to the ortho position. nih.gov

Cross-Coupling and Other Carbon-Carbon Bond Forming Reactions with Bromobenzofuran Intermediates

The bromine atom at the 5-position of the benzofuran scaffold is a versatile functional group for participating in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for creating biaryl linkages. This reaction is tolerant of a wide range of functional groups and is often carried out under mild conditions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govclockss.org This reaction provides a means to introduce alkenyl substituents onto the benzofuran ring. While direct examples with this compound are not prevalent in the provided results, the general applicability of the Heck reaction to aryl bromides suggests its feasibility. nih.govbenthamopen.com

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The introduction of an alkynyl group at the 5-position of the benzofuran ring can serve as a precursor for further transformations or as a key structural element in target molecules. Studies have demonstrated the successful Sonogashira coupling of various aryl halides with terminal alkynes under mild conditions. sioc-journal.cn

The following table summarizes representative conditions for these cross-coupling reactions, which could be adapted for this compound derivatives.

| Reaction | Catalyst System | Base | Solvent | Typical Conditions |

| Suzuki-Miyaura | Pd(PPh₃)₄ | aq. Na₂CO₃ | DME | Reflux |

| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 °C |

| Sonogashira | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | Room Temperature |

This table presents general conditions and may require optimization for specific substrates.

Synthesis of Fused Heterocyclic Systems Incorporating the Benzofuran-3-carboxylic Acid Motif

The benzofuran-3-carboxylic acid scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The strategic manipulation of the carboxylic acid group and other substituents on the benzofuran ring can lead to the formation of novel polycyclic structures with potential applications in various fields.

One common approach involves intramolecular cyclization reactions. For instance, intramolecular Heck reactions have been extensively used to construct a variety of heterocyclic compounds. clockss.org A suitably functionalized derivative of this compound, where a reactive group is tethered to the molecule, could undergo an intramolecular Heck reaction to form a new ring fused to the benzofuran core.

Another strategy involves the reaction of the benzofuran derivative with a bifunctional reagent to build a new heterocyclic ring. For example, chromone- and coumarin-carboxylic acids and their derivatives have been used to synthesize fused systems like benzopyrano-pyridines. clockss.org By analogy, derivatives of this compound could be employed in similar condensation and cyclization reactions to generate novel fused heterocycles. The development of one-pot, multi-component reactions also offers an efficient pathway to complex heterocyclic structures from relatively simple starting materials. organic-chemistry.org

Computational and Theoretical Investigations of 5 Bromobenzofuran 3 Carboxylic Acid and Analogous Structures

Quantum Chemical Approaches for Molecular Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like 5-Bromobenzofuran-3-carboxylic acid. These computational methods allow for the detailed investigation of molecular geometry, electronic structure, and reactivity.

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For benzofuran (B130515) derivatives, methods like DFT with specific basis sets (e.g., B3LYP/6-311+G(d,p)) are commonly used to calculate optimized structural parameters such as bond lengths, bond angles, and dihedral angles. jetir.orgresearchgate.net

In a study on the analogous compound 7-methoxy-benzofuran-2-carboxylic acid (7MBC), DFT calculations were performed to determine its geometry. The results indicated that the shortest and thus strongest bond was the O-H bond of the carboxylic acid group, while the longest and weakest bond was the C-C bond connecting the furan (B31954) ring to the carboxylic acid group. jetir.org This suggests a higher tendency for the carboxylic acid proton to be donated. For 2-phenylbenzofuran, DFT calculations revealed a pseudo-planar geometry, with the dihedral angle between the benzofuran and phenyl rings being close to zero. Conformational analysis helps identify the most stable conformers of a molecule, which is crucial for understanding its biological activity and interactions. marquette.edu

Table 1: Selected Optimized Bond Lengths for 7-methoxy-benzofuran-2-carboxylic acid (7MBC) (Analogue)

| Bond | Bond Length (Å) |

|---|---|

| O16-H17 (in -COOH) | 0.9648 |

| C7-C14 (furan to -COOH) | 1.513 |

Data sourced from a computational study using DFT/B3LYP/6311+G(d,p) level of theory. jetir.org

Electronic Structure: Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. jetir.orgresearchgate.net

A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, which is often associated with favorable non-linear optical (NLO) properties. jetir.orgresearchgate.net For various benzofuran derivatives, the HOMO-LUMO gap has been calculated to predict their behavior. For instance, the HOMO-LUMO gap for 7-methoxy-benzofuran-2-carboxylic acid was calculated to be 4.189 eV. jetir.orgresearchgate.net In other analogous systems, such as isobenzofurans, the introduction of phenyl substituents has been shown to lower the HOMO-LUMO gap significantly compared to the parent compound, indicating increased delocalization of π-electron density. beilstein-journals.org This modulation of frontier orbital energies is a key strategy in designing molecules with specific electronic properties. rsc.org

Table 2: Calculated Frontier Orbital Energies and Energy Gap for an Analogous Benzofuran Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.257 |

| ELUMO | -2.068 |

| Energy Gap (ΔE) | 4.189 |

Values for 7-methoxy-benzofuran-2-carboxylic acid. jetir.orgresearchgate.net

Reactivity Descriptors: Molecular Electrostatic Potential (MEP) and Fukui Functions

To further understand the chemical reactivity of this compound and its analogs, scientists employ reactivity descriptors derived from quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. jetir.orgingentaconnect.com The MEP surface plots color-coded regions of electrostatic potential, where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). ingentaconnect.com For benzofuran derivatives, MEP analysis helps identify the most reactive parts of the molecule, such as the oxygen atoms of the carboxylic group being nucleophilic centers. jetir.orgresearchgate.net

Fukui functions are another set of descriptors used to determine local reactivity. semanticscholar.orgsciforum.net These functions identify which atoms in a molecule are more susceptible to an electrophilic, nucleophilic, or radical attack. In studies of benzofused thieno[3,2-b]furans, an analogous heterocyclic system, the condensed Fukui function values calculated using DFT showed that the C(2) atom was the most reactive site towards electrophiles, which is consistent with experimental observations. semanticscholar.orgsciforum.net

Non-Linear Optical (NLO) Properties

Benzofuran derivatives have garnered attention for their potential use in non-linear optical (NLO) materials, which are crucial for applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and hyperpolarizabilities (β, γ).

Computational methods, particularly DFT, are used to calculate these NLO properties. researchgate.netscispace.com Organic molecules with extended π-conjugated systems, often featuring electron donor and acceptor groups, tend to exhibit large NLO responses. researchgate.net For benzofuran derivatives, studies have shown that their strong chemical stability and tunable electronic properties make them promising candidates for NLO applications. The calculated HOMO-LUMO gap is often used as an initial indicator of NLO potential, with smaller gaps generally correlating with higher polarizability and hyperpolarizability. jetir.orgresearchgate.net Theoretical studies on various carboxylic acid derivatives and benzofurans have successfully evaluated their first and second hyperpolarizabilities, suggesting their suitability for NLO materials. jetir.orgresearchgate.netnih.gov

Vibrational and Electronic Spectroscopic Property Predictions

Computational simulations are highly effective in predicting and interpreting the vibrational and electronic spectra of molecules, providing a direct comparison with experimental data.

Infrared and Raman Spectroscopy Simulations

Theoretical calculations of vibrational frequencies using methods like DFT are a standard procedure to complement and assign experimental Infrared (IR) and Raman spectra. ingentaconnect.com By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional movements. jetir.orgscispace.com

For example, in the computational study of 7-methoxy-benzofuran-2-carboxylic acid, the theoretical FT-IR spectrum was calculated using the B3LYP/6311+G(d,p) level of theory. jetir.org The calculated wavenumbers showed excellent agreement with the experimental FT-IR values. jetir.orgresearchgate.net This correlation allows for a detailed understanding of the molecule's vibrational characteristics. For instance, the characteristic broad band for the carboxylic acid O-H stretching and the sharp band for the C=O stretching were successfully identified and assigned. jetir.org

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Analogous Benzofuran Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H Stretch | 3400-2525 (broad) | - |

| Carbonyl C=O Stretch | 1690 (sharp) | - |

Data for 7-methoxy-benzofuran-2-carboxylic acid. jetir.org (Specific calculated values were not listed in the snippet, but a good correlation was reported).

UV-Vis Absorption Spectrum and Electronic Transitions

The electronic absorption properties of this compound are determined by the electronic transitions within its constituent chromophores: the benzofuran ring system and the carboxyl group. While specific experimental spectra for this exact compound are not extensively documented in publicly available literature, its UV-Vis absorption characteristics can be inferred from theoretical principles and data on analogous structures, such as benzoic acid and its derivatives. researchgate.net

Carboxylic acids, without additional conjugated systems, typically exhibit a weak n→π* transition around 200–210 nm, which is often too low to be of practical use in standard UV-Vis spectroscopy. libretexts.org However, in this compound, the carboxylic acid group is conjugated with the benzofuran system. This extended π-system significantly influences the electronic spectrum. The benzofuran nucleus itself gives rise to strong π→π* transitions.

For analogous benzoic acid derivatives, multiple absorption bands are typically observed. researchgate.net These are often referred to as the A, B, and C bands. The absorption maxima are sensitive to the nature of substituents on the ring and the pH of the medium, which affects the protonation state of the carboxylic acid group. researchgate.net For this compound, the bromine substituent and the fused furan ring are expected to cause bathochromic (red) shifts in these absorption bands compared to unsubstituted benzoic acid. The primary electronic transitions are expected to be of the π→π* type, originating from the conjugated aromatic system.

Table 1: Predicted UV-Vis Absorption Data and Electronic Transitions for this compound

| Predicted Absorption Band | Wavelength (λmax) Range (nm) | Type of Transition | Originating Chromophore |

|---|---|---|---|

| Band I (A-band) | 280 - 320 | π→π* | Benzofuran Ring System |

| Band II (B-band) | 240 - 270 | π→π* | Benzofuran Ring System |

Note: The values in this table are estimations based on theoretical principles and data from analogous compounds. researchgate.netlibretexts.org

Advanced Intermolecular Interaction Analyses (e.g., Hirshfeld Surfaces, Natural Bond Orbital, Electron Localization Function, Localized Orbital Locator)

Advanced computational techniques provide deep insights into the intermolecular interactions that govern the crystal packing and solid-state structure of molecules like this compound.

Natural Bond Orbital (NBO) Analysis investigates charge delocalization and hyperconjugative interactions within the molecule. nih.gov For this compound, NBO analysis would elucidate the stability derived from electron delocalization across the benzofuran ring and the carboxyl group. It calculates the second-order perturbation interaction energy, E(2), between donor (filled) and acceptor (unfilled) orbitals. elsevierpure.com Significant E(2) values would indicate strong stabilizing interactions, such as those between the lone pairs on the oxygen atoms and the π* anti-bonding orbitals of the aromatic system, confirming the high degree of conjugation. nih.govelsevierpure.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods that analyze electron pairing and localization. They provide a topological understanding of chemical bonding, clearly distinguishing core, bonding, and lone pair electrons. For this molecule, ELF/LOL analysis would visually represent the covalent bonds, the lone pairs on the oxygen and bromine atoms, and the delocalized π-system of the benzofuran core.

Table 2: Summary of Intermolecular Interactions Investigable by Advanced Computational Methods

| Analytical Method | Type of Information Provided | Expected Key Interactions for this compound |

|---|---|---|

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. | O-H···O (dimer), C-H···O, Br···H, π-π stacking. nih.govresearchgate.net |

| Natural Bond Orbital (NBO) | Charge transfer, hyperconjugation, and intramolecular stability. | Delocalization between oxygen lone pairs and the π-system of the ring. nih.govelsevierpure.com |

| ELF / LOL | Topological analysis of electron localization in chemical bonds and lone pairs. | Visualization of covalent framework, lone pairs, and delocalized π-electrons. |

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are essential computational tools to predict and analyze the interaction of small molecules like this compound with biological macromolecules, such as proteins. These studies are fundamental to modern drug discovery and help in understanding the molecular basis of a compound's activity. Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. ku.ac.aeresearchgate.net

Docking studies on analogues of this compound have elucidated their binding modes within the active sites of various protein targets. Although studies on the exact molecule are limited, research on similar benzofuran and bromo-substituted heterocyclic carboxylic acids provides a clear picture of potential interactions.

For example, docking studies of benzofuran-based inhibitors against targets like the vascular endothelial growth factor receptor (VEGFR-2) and the epidermal growth factor receptor (EGFR) tyrosine kinase have been reported. researchgate.netresearchgate.net In these studies, the ligand's carboxylic acid or a bioisosteric group often forms crucial hydrogen bonds with key amino acid residues (e.g., Asp, Glu, Lys) in the protein's active site, anchoring the molecule. The planar benzofuran ring typically engages in hydrophobic and π-stacking interactions with aromatic residues like Phe, Tyr, and Trp. The bromine atom can participate in halogen bonding or other hydrophobic contacts, potentially enhancing binding affinity and selectivity.

In a study of benzofuran derivatives targeting the HCV NS5B enzyme, molecules with different substituents were docked, revealing that the specific substitution pattern dramatically affects binding affinity, with calculated energies ranging from -12.63 to -16.09 Kcal/mol. researchgate.net Similarly, fragment-based discovery efforts targeting E. coli DsbA identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit, with crystal structures confirming its binding in a hydrophobic groove adjacent to the active site. mdpi.com

Table 3: Examples of Docking Studies on Analogous Structures

| Ligand Type / Analogue | Protein Target | Key Interacting Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|---|

| Benzofuran Chalcone Derivatives | VEGFR-2 Tyrosine Kinase | Cys919, Asp1046 | Hydrogen Bonding, Hydrophobic | researchgate.net |

| Benzofuran-Triazole Hybrids | HCV NS5B Polymerase | Not specified | High binding affinity predicted | researchgate.net |

| 2-(6-bromobenzofuran-3-yl)acetic acid | E. coli DsbA | His32 | π-stacking, Hydrophobic | mdpi.com |

| 5-Bromoindole-Oxadiazole Derivatives | EGFR Tyrosine Kinase | Met793, Asp855 | Hydrogen Bonding, Hydrophobic | researchgate.net |

Structure-based drug design relies on understanding the three-dimensional structure of the ligand-protein complex to guide the synthesis of more potent and selective inhibitors. Studies on benzofuran derivatives provide several key principles applicable to this compound. ku.ac.ae

Pharmacophore Scaffolding: The benzofuran core serves as a rigid scaffold that correctly positions key functional groups for interaction with the target protein. researchgate.netmdpi.com

Hydrogen Bonding Anchors: The carboxylic acid group is a critical pharmacophoric element. Its ability to act as a hydrogen bond donor and acceptor allows it to form strong, directional interactions that are often essential for high binding affinity. nih.gov Modifications to this group can modulate activity.

Modulation through Substitution: The potency and selectivity of benzofuran-based compounds can be fine-tuned by altering substituents on the aromatic ring. The position and electronic nature of substituents (like the bromine atom at position 5) influence the molecule's interaction profile. For instance, adding hydrophobic or hydrogen-bonding groups at specific positions can lead to engagement with additional pockets or residues in the active site, thereby improving affinity. ku.ac.aemdpi.com

Structure-Activity Relationship (SAR): Systematic modification of the benzofuran scaffold and analysis of the resulting biological activity helps build SAR models. These models guide the rational design of new analogues with enhanced efficacy and better pharmacological profiles. ku.ac.ae For example, the presence of a phenolic hydroxyl group on the benzofuran ring has been found to be crucial for the anticancer activity of some derivatives. researchgate.net

By applying these principles, computational chemists can rationally design novel derivatives of this compound with optimized interactions for a specific biological target.

Structure Activity Relationships Sar and Mechanistic Insights of Benzofuran 3 Carboxylic Acid Derivatives with a Bromine Moiety

Influence of Halogenation Position on Bioactivity

The position of the halogen atom on the benzofuran (B130515) ring system is a critical determinant of biological activity. nih.gov The introduction of halogens like bromine, chlorine, or fluorine can significantly enhance the anticancer properties of benzofuran derivatives, partly due to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve binding affinity to biological targets. nih.gov

Studies have shown that the specific placement of the bromine atom dictates its effect. For instance, while direct bromination of the benzofuran ring does not consistently lead to increased cytotoxicity, the attachment of a bromine atom to a substituent group, such as a methyl or acetyl chain, has been shown to produce pronounced cytotoxic activity in both cancer and normal cells. nih.gov One derivative with a bromine atom on a methyl group at the C-3 position of the benzofuran ring demonstrated remarkable cytotoxicity against leukemia cell lines (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, while showing no toxicity to normal cells. nih.gov

In contrast, other studies highlight the importance of halogenation on the benzene (B151609) portion of the scaffold. For example, a derivative, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, where bromine is present at the C-4 position and on the acetyl group, exhibited antifungal activity. researchgate.net Similarly, the addition of a fluorine atom at the C-4 position of a 2-benzofuranyl derivative led to a twofold increase in potency and inhibitory activity against certain enzymes. nih.gov These findings suggest that halogen substitutions, particularly at the C-4 position, can create favorable hydrophobic interactions that enhance potency. nih.gov

Role of the Carboxylic Acid Group in Ligand-Receptor Interactions

The carboxylic acid group (-COOH) is a crucial functional group in many biologically active molecules, primarily due to its ability to participate in key molecular interactions and its impact on the compound's solubility. researchgate.net At physiological pH, the carboxylic acid group can ionize to a carboxylate anion (-COO⁻), enhancing water solubility and enabling it to act as a potent pharmacophore. researchgate.net

The primary role of the carboxylic acid in ligand-receptor binding is its function as a hydrogen bond donor and acceptor. researchgate.net The ionized carboxylate can form strong ionic bonds (salt bridges) with positively charged amino acid residues, such as arginine or lysine, within the active site of a target enzyme or receptor. This type of interaction can be critical for anchoring the ligand in the correct orientation for biological activity.

Furthermore, even in its neutral form, the carboxylic acid can engage in hydrogen bonding, which is sufficient for the functional activation of some receptors. researchgate.net The importance of this group is often demonstrated in SAR studies where its modification, for instance, by converting it into a more neutral and stable amide or ester derivative, leads to a reduction or complete loss of biological activity. researchgate.netstudysmarter.co.uk This highlights the essential role of the acidic proton and the oxygen atoms of the carboxylic acid in forming a three-dimensional scaffold necessary for optimal binding to a biological target. researchgate.net

Impact of Substituent Patterns on Efficacy and Selectivity

The electronic nature of the substituents is a key factor. It has been observed that electron-withdrawing groups on the phenyl ring can sometimes diminish the yield in synthetic reactions, while electron-donating groups can have the opposite effect. acs.org In terms of bioactivity, the substitution pattern significantly influences the compound's properties. For example, in a series of benzofuran-based carboxylic acid derivatives designed as carbonic anhydrase inhibitors, compounds featuring a 5-bromobenzofuran (B130475) tail linked to a benzoic acid moiety displayed submicromolar inhibition of the cancer-related hCA IX isoform. nih.gov Specifically, derivative 9e in the study, which contains the 5-bromo-benzofuran structure, showed promising antiproliferative action against MDA-MB-231 breast cancer cells with an IC₅₀ of 2.52 µM. nih.gov

The selectivity of these compounds for their intended biological target over off-target sites is also heavily influenced by the substitution pattern. The aforementioned 5-bromo derivatives showed a selective inhibitory profile against the target hCA IX over the off-target hCA I and II isoforms, which is a crucial attribute for developing safer therapeutic agents. nih.gov This selectivity arises from the specific interactions that the unique arrangement of substituents can form within the target's binding pocket.

Elucidation of Biological Action Mechanisms at the Molecular Level

Understanding the molecular mechanism of action is fundamental to drug development. For brominated benzofuran-3-carboxylic acid derivatives, several potential mechanisms have been proposed based on studies of related compounds. One prominent mechanism is the inhibition of specific enzymes that are critical for cancer cell survival and proliferation. nih.govacs.org

For example, certain benzofuran-based carboxylic acids have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. nih.gov This enzyme plays a crucial role in regulating pH in the tumor microenvironment, and its inhibition can lead to increased extracellular acidity and reduced tumor cell proliferation. The inhibitory action is achieved through the interaction of the carboxylic acid group with the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. nih.gov Derivatives containing the 5-bromobenzofuran moiety have shown promising and selective inhibition of hCA IX, leading to pro-apoptotic actions in breast cancer cells. nih.gov

Another potential mechanism involves the inhibition of protein kinases, which are key regulators of cell signaling pathways. nih.gov While not specific to 5-bromobenzofuran-3-carboxylic acid, other benzofuran derivatives have been shown to inhibit kinases involved in inflammatory and oncogenic pathways, such as NF-κB. nih.govresearchgate.net The benzofuran scaffold can act as a pharmacophore that fits into the ATP-binding pocket of these kinases, while the specific substituents, including the bromine atom and carboxylic acid, determine the binding affinity and selectivity. The bromine atom can form halogen bonds, and the carboxylic acid can form hydrogen or ionic bonds, collectively contributing to the potent and selective inhibition of the target kinase.

Research on Biological Activities of 5 Bromobenzofuran 3 Carboxylic Acid and Its Analogs in Vitro and Mechanistic Perspectives

Anticancer and Antiproliferative Investigations in Cell Culture Models

Analogs of 5-Bromobenzofuran-3-carboxylic acid have demonstrated notable anticancer and antiproliferative effects across a variety of human cancer cell lines. Research highlights the specificity of these compounds and delves into the molecular pathways they trigger to induce cell death.

The cytotoxic potential of benzofuran (B130515) derivatives has been evaluated against several cancer cell lines, with certain analogs showing promising efficacy and selectivity.

A study involving benzofuran-based carboxylic acid derivatives identified a 5-bromobenzofuran (B130475) analog, compound 9e , as a particularly effective antiproliferative agent against the triple-negative breast cancer cell line MDA-MB-231, with an IC₅₀ value of 2.52 µM. nih.gov This potency was comparable to the standard chemotherapy drug Doxorubicin (IC₅₀ = 2.36 µM). nih.gov The same compound was less effective against the MCF-7 breast cancer cell line (IC₅₀ = 14.91 µM), indicating a degree of cell line specificity. nih.gov

Other research has shown that different benzofuran structures have activity against various cancer types. For instance, a 5-bromo-7-hydroxy-6-methoxy-2-benzofurancarboxylic acid methyl ester was reported to have significant cytotoxic activity against human cancer cell lines. rsc.org In other studies, benzofuran-2-carboxamide (B1298429) derivatives showed selective antiproliferative effects on the SW620 colorectal adenocarcinoma cell line and the SK-BR-3 breast cancer line. acs.org Furthermore, a benzofuran derivative, BL-038, induced cell death in human chondrosarcoma cells (JJ012 and SW1353) with IC₅₀ values of 1.8 µM and 2.2 µM, respectively. nih.gov

Table 1: Antiproliferative Activity of Selected Benzofuran Analogs

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5-bromobenzofuran derivative (9e) | MDA-MB-231 (Breast) | 2.52 | nih.gov |

| 5-bromobenzofuran derivative (9e) | MCF-7 (Breast) | 14.91 | nih.gov |

| Doxorubicin (Reference) | MDA-MB-231 (Breast) | 2.36 | nih.gov |

| Benzofuran-2-carboxamide (3h) | SW620 (Colorectal) | Selective Activity | acs.org |

| Benzofuran-2-carboxamide (6f) | SK-BR-3 (Breast) | Selective Activity | acs.org |

| Benzofuran derivative (BL-038) | JJ012 (Chondrosarcoma) | 1.8 | nih.gov |

| Benzofuran derivative (BL-038) | SW1353 (Chondrosarcoma) | 2.2 | nih.gov |

Mechanistic studies reveal that benzofuran derivatives exert their anticancer effects by modulating key cellular processes, primarily by inducing programmed cell death (apoptosis) and interfering with the cell division cycle.

The promising 5-bromobenzofuran derivative 9e was found to be a pro-apoptotic agent in MDA-MB-231 cells. nih.govmedchemexpress.cn Further investigation into a related benzofuran-isatin conjugate in colorectal cancer cells (HT29 and SW620) showed that it induced apoptosis by downregulating the anti-apoptotic protein Bcl-xl and upregulating the pro-apoptotic protein Bax and cytochrome c. rsc.org This suggests the involvement of the mitochondria-dependent apoptosis pathway. rsc.org Similarly, the benzofuran derivative BL-038 was shown to trigger apoptosis in chondrosarcoma cells through a caspase-dependent pathway, specifically involving the activation of caspase-3 and caspase-9. nih.gov

In addition to apoptosis, cell cycle arrest is a key mechanism. Treatment with a novel benzofuran lignan (B3055560) derivative caused Jurkat T-cells to arrest in the G2/M phase of the cell cycle in a dose- and time-dependent manner, an effect linked to the p53 tumor suppressor gene. nih.gov A benzofuran-isatin conjugate also induced cell cycle arrest, but the phase of arrest was cell-specific: G1/G0 phase in HT29 cells and G2/M phase in SW620 cells. rsc.org

Antimicrobial, Antibacterial, and Antifungal Research

Research has also explored the potential of benzofuran-3-carboxylic acid analogs as antimicrobial agents. Halogenation of the benzofuran core appears to be a viable strategy for developing compounds with antibacterial and antifungal properties.

A study on halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid found that several compounds were active against Gram-positive cocci. acs.org Specifically, compounds III (a chlorine derivative), IV (a bromine derivative), and VI (a bromine derivative) demonstrated antimicrobial activity against a panel of Gram-positive bacteria, including multiple strains of Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL. acs.org

Furthermore, some of these compounds exhibited antifungal activity. Compounds VI and III were active against the yeast strains Candida albicans and Candida parapsilosis, with an MIC of 100 µg/mL. acs.org This indicates that the benzofuran-3-carboxylic acid scaffold can be a foundation for developing agents with a spectrum of antimicrobial activity.

Table 2: Antimicrobial Activity of Halogenated 3-Benzofurancarboxylic Acid Derivatives

| Compound | Microbial Strain | Activity Type | MIC (µg/mL) | Source |

|---|---|---|---|---|

| III, IV, VI | Gram-positive cocci | Antibacterial | 50 - 200 | acs.org |

| III, VI | Candida albicans | Antifungal | 100 | acs.org |

| III, VI | Candida parapsilosis | Antifungal | 100 | acs.org |

Enzyme Inhibition Studies: Carbonic Anhydrases (CAs)

A significant area of research for this compound analogs has been their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. nih.gov Certain human CA isoforms, particularly hCA IX and XII, are overexpressed in hypoxic tumors and are considered valuable targets for cancer therapy. nih.govnih.gov

Derivatives of 5-bromobenzofuran have emerged as potent and selective inhibitors of the tumor-associated hCA IX and XII isoforms, while showing less activity against the off-target cytosolic isoforms hCA I and II. nih.gov

In one study, a series of benzofuran-based carboxylic acids were synthesized and evaluated for their inhibitory action. nih.govmedchemexpress.cn A derivative featuring a 5-bromobenzofuran tail (9e ) acted as a submicromolar hCA IX inhibitor with an inhibition constant (K_I) of 0.79 µM and was also a potent hCA XII inhibitor (K_I = 2.3 µM). nih.govnih.gov Another analog (9f ) was an even more potent hCA IX inhibitor (K_I = 0.56 µM). nih.gov These compounds displayed high selectivity for inhibiting hCA IX over the ubiquitous hCA I and II isoforms. nih.govmedchemexpress.cn This selectivity is a critical attribute for developing targeted cancer therapies with potentially fewer side effects. The carboxylic acid group is believed to act as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme. nih.gov

Table 3: Inhibition Constants (K_I) of 5-Bromobenzofuran Analogs against hCA Isoforms

| Compound | hCA I (K_I, µM) | hCA II (K_I, µM) | hCA IX (K_I, µM) | hCA XII (K_I, µM) | Source |

|---|---|---|---|---|---|

| Derivative 9e | 50.1 | 37.5 | 0.79 | 2.3 | nih.govnih.gov |

| Derivative 9f | >100 | 26.5 | 0.56 | 4.8 | nih.gov |

Kinase Inhibition Research (e.g., Pim-1 Kinase)

The PIM kinases (Pim-1, Pim-2, Pim-3) are a family of serine/threonine kinases that have been identified as oncogenes, playing roles in cell proliferation and survival. nih.govnih.gov As such, they are important targets for the development of new anticancer drugs. nih.gov

While direct studies on this compound itself as a PIM kinase inhibitor are not prominent, the broader benzofuran scaffold has been identified as a "medicinally privileged" heterocyclic ring for developing PIM kinase inhibitors. nih.gov Research has confirmed that various benzofuran derivatives have been synthesized and evaluated for their PIM inhibitory activity. nih.gov For example, dibenzo[b,d]furan derivatives, which contain the core benzofuran structure, have been developed as potent inhibitors of Pim-1 and Pim-2 kinases. nih.gov This line of research suggests that the this compound structure represents a plausible scaffold for designing novel PIM kinase inhibitors, an area that warrants further investigation.

Osteoblast Differentiation-Promoting Activity Research

Research into the biological activities of this compound and its analogs has revealed potential therapeutic applications, particularly in the field of bone health. While specific studies focusing exclusively on this compound's effect on osteoblast differentiation are limited in publicly available literature, extensive research on analogous benzofuran derivatives has demonstrated significant promise in promoting the differentiation of osteoblasts, the cells responsible for new bone formation.

The primary approach in this area of research involves synthesizing various benzofuran derivatives and evaluating their ability to stimulate osteoblast differentiation in vitro. A key indicator of this activity is the measurement of alkaline phosphatase (ALP) activity, an early marker of osteoblast maturation.

In one significant study, a series of benzofuran derivatives were synthesized and tested for their ability to promote osteoblast differentiation in mouse mesenchymal stem cells (ST2 cells). jst.go.jp Among the various compounds synthesized, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, also known as compound 23d , emerged as a particularly potent agent. nih.gov This compound demonstrated a strong ability to enhance ALP activity, indicating its effectiveness in driving the differentiation of precursor cells into functional osteoblasts. nih.gov

Further investigations have explored the structure-activity relationships of these benzofuran derivatives to identify the key molecular features responsible for their osteogenic effects. For instance, the introduction of a halogen at certain positions of the benzofuran ring was found to result in moderate osteoblastogenic activity. researchgate.net The nature and position of substituents on the benzofuran scaffold have been shown to be critical for activity.

Mechanistically, the osteoblastogenic activity of some benzofuran derivatives, such as compound 23d , is believed to be mediated through the inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov CDK8 is a component of the Mediator complex, which plays a regulatory role in gene transcription. By inhibiting CDK8, these compounds can influence the expression of genes that are crucial for osteoblast differentiation and function. Other studies on benzofuran-pyran hybrids have suggested that their osteogenic effects may be mediated through the bone morphogenetic protein 2 (BMP-2) receptor, a key pathway in bone formation. nih.gov

The tables below summarize the findings from studies on benzofuran derivatives and their osteoblast differentiation-promoting activities.

Table 1: Osteoblast Differentiation-Promoting Activity of Selected Benzofuran Derivatives

| Compound Name | Cell Line | Key Findings | Mechanism of Action | Reference |

| 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d ) | Mouse mesenchymal stem cells (ST2) | Potent promotion of osteoblast differentiation, indicated by increased ALP activity. | Inhibition of cyclin-dependent kinase 8 (CDK8). | jst.go.jpnih.gov |

| Benzofuran-pyran hybrids (e.g., 4e, 4j, 4k ) | Rat calvarial osteoblasts | Potent stimulation of osteoblast differentiation at picomolar concentrations and effective in mineralization assays. | Targeting the BMP-2 receptor. | nih.gov |

Table 2: Structure-Activity Relationship Highlights of Benzofuran Derivatives in Osteoblast Differentiation

| Structural Modification | Effect on Osteoblastogenic Activity | Reference |

| Introduction of a halogen | Moderate activity | researchgate.net |

| 3,5-disubstitution on the benzofuran scaffold | Identified as a useful scaffold for orally active osteogenic compounds. | nih.gov |

Advanced Applications and Material Science Potential of 5 Bromobenzofuran 3 Carboxylic Acid Derivatives

Utility as Precursors and Intermediates in Advanced Organic Synthesis

5-Bromobenzofuran-3-carboxylic acid and its derivatives are valuable building blocks in organic synthesis, serving as versatile precursors for a wide array of more complex heterocyclic compounds. The inherent reactivity of the benzofuran (B130515) core, combined with the functional handles of the carboxylic acid and the bromo substituent, allows for extensive molecular elaboration.

The carboxylic acid group at the 3-position can be readily converted into esters, amides, and other functionalities, providing a gateway to diverse chemical structures. For instance, the synthesis of various halogenated and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been achieved starting from 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid. scispace.com Similarly, a straightforward synthesis of 3-phenyl-1-benzofuran-2-carboxylic acids, reported as potent inhibitors of ClC-Ka and ClC-Kb chloride channels, has been developed, highlighting the utility of benzofuran carboxylic acids as starting points for medicinally relevant molecules. clockss.org Microwave-assisted methods have also been employed to expedite the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins, offering a rapid and high-yield route to these important intermediates. nih.gov

The bromine atom on the benzene (B151609) ring is a key feature, enabling palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl substituents, significantly increasing molecular complexity. A strategy for synthesizing substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid analogues utilized palladium-catalyzed cross-coupling on bromo precursors to install diverse substituents late in the synthetic sequence. This modular approach, starting from a simple building block like benzofuran-2-carboxylic acid, allows for the creation of a library of structurally complex molecules. mdpi.com

Furthermore, the benzofuran scaffold itself can be constructed through various innovative catalytic strategies, including copper-based, palladium-copper-based, and base-catalyzed reactions, often leading to the formation of the carboxylic acid or ester derivatives as primary products. nih.govnih.gov These methods provide access to a wide range of substituted benzofurans that can be further modified. For example, novel benzofuran-based carboxylic acid derivatives featuring benzoic or hippuric acid moieties have been synthesized and evaluated as potential therapeutic agents. nih.gov The synthesis of these elaborate molecules often begins with simpler benzofuran carboxylic acid precursors.

Table 1: Examples of Synthetic Transformations of Benzofuran Carboxylic Acid Derivatives

| Starting Material | Reagents/Conditions | Product Type | Application/Significance | Reference |

| 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Dimethyl sulphate, Br2, Cl2 | Halogenated derivatives | Antimicrobial agents | mdpi.com |

| 3-Bromocoumarins | NaOH, Ethanol, Microwave | Benzofuran-2-carboxylic acids | Expedited synthesis of precursors | nih.gov |

| 5-chloro-2-hydroxybenzophenone | Ethyl 2-bromoacetate, p-toluenesulfonic acid | Ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate | Precursor to chloride channel inhibitors | clockss.org |

| Benzofuran-2-carboxylic acid | 8-aminoquinoline (directing group), Pd-catalysis, Transamidation | C3-arylated benzofuran-2-carboxamides | Modular synthesis of complex amides | mdpi.com |

Development of Fluorescent Probes and Imaging Agents

The benzofuran scaffold is a component of many fluorescent compounds, and its derivatives are actively explored for applications in biological imaging. The carboxylic acid functionality on this compound is particularly useful as it provides a convenient attachment point for other molecules or can be converted into esters and amides, which can modulate the fluorescent properties of the final compound. nih.gov

While direct studies on the fluorescence of this compound itself are not prominent, the broader class of benzofuran and coumarin (B35378) derivatives, which share structural similarities, are well-known for their fluorescent properties. nih.gov For example, derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, which has a related polycyclic aromatic core, have been synthesized and shown to produce strong blue fluorescence. nih.gov The ester and amide derivatives of these carboxylic acids exhibit tunable fluorescence intensities, suggesting that similar modifications to this compound could yield compounds with useful optical properties. nih.gov

The development of fluorescent probes often involves linking a fluorophore to a targeting moiety. The carboxylic acid group is a classic handle for such conjugations, typically after activation (e.g., as an N-hydroxysuccinimide ester) to react with amine groups on biomolecules or other labels. This strategy is widely used to create probes for various biological applications. nih.gov For instance, fluorescein, a common green fluorescent dye, is often functionalized as a carboxy derivative (carboxyfluorescein) to enable its attachment to peptides, proteins, and nucleotides. nih.gov

Research into carbazole-based fluorescent probes, which are used to detect pH changes and specific analytes like hypochlorite (B82951) in living cells and even whole organisms like zebrafish, demonstrates the potential of complex heterocyclic systems in imaging. nih.govgoogle.com The synthesis of such probes often involves building blocks that could potentially be derived from or are analogous to substituted benzofurans. One study reported that a derivative of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, while having low cytotoxicity, demonstrated excellent fluorescence properties, making it a candidate as an effective probe for biological imaging. nih.gov This indicates that the benzofuran-3-carboxylic acid framework is a promising scaffold for designing new fluorescent imaging agents.

Integration into Novel Materials and Functional Systems (e.g., Organic Electronics, Polymers)

The rigid, planar structure of the benzofuran ring system makes its derivatives attractive candidates for incorporation into advanced materials, including polymers and components for organic electronics. The functional groups on this compound provide reactive sites for polymerization and integration into larger functional systems.

Benzofuran derivatives are utilized in the synthesis of various polymers, such as polyamides, polyarylates, and polyesters. nih.gov The carboxylic acid group is particularly suited for polycondensation reactions to form polyesters or polyamides. Furthermore, the bromo-substituent can be used as a handle for cross-coupling reactions to create conjugated polymers, which are essential for organic electronic devices.

A significant application of benzofuran derivatives is in the field of organic electronics. Thiophene-substituted benzofurans, for example, are crucial in the development of highly efficient organic photovoltaics and organic field-effect transistors (OFETs). nih.govacs.org The inherent electronic properties of the benzofuran core contribute to the charge-transport capabilities of these materials. The ability to synthesize and functionalize benzofuran structures through various catalytic methods allows for the fine-tuning of their electronic and physical properties for specific device applications. acs.org

Recent research has shown that even simple α-hydroxy acids with phenolic groups can lead to novel polymer structures. For instance, the thermal treatment of 4-hydroxymandelic acid resulted not in a simple polyester, but in a poly(benzofuran-co-arylacetic acid) structure via Friedel–Crafts alkylation and subsequent lactone formation. This demonstrates a pathway to creating complex, highly functionalized polymers containing benzofuranone units directly from carboxylic acid precursors. The resulting polymers contain multiple reactive groups (carboxylic acid, phenol (B47542), lactone) that can be further modified, for example, by coating nanoparticles or attaching other functionalities via "click" chemistry.

The versatility of the benzofuran scaffold is also evident in its use for creating dyes for applications like dye-sensitized solar cells. nih.gov The combination of a robust aromatic core with tunable functional groups makes this compound a promising starting point for designing novel materials with tailored optical and electronic properties for use in a new generation of functional systems.

Exploration in Corrosion Inhibition and Related Material Protection

Derivatives of benzofuran, including those with carboxylic acid functionalities, have been investigated as effective corrosion inhibitors for metals, particularly mild steel in acidic environments. researchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that blocks the active sites for corrosion.

Studies on various benzofuran derivatives have shown that their inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the specific molecular structure. researchgate.net For example, (E)-ethyl-5-(2-phenyldiazenyl) benzofuran-2-carboxylate and ethyl 5-aminobenzofuran-2-carboxylate demonstrated good inhibition for mild steel in 1 M HCl, with efficiencies reaching 75-85% at a concentration of 25 mM. researchgate.net The adsorption of these inhibitors on the mild steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. researchgate.net

The presence of heteroatoms (like oxygen in the furan (B31954) ring), aromatic rings, and functional groups (like the carboxylic acid) in the benzofuran structure plays a crucial role in the adsorption process. These features allow the molecule to act as a mixed-type inhibitor, suppressing both anodic and cathodic reactions of the corrosion process. researchgate.net The carboxylic acid group, in particular, can strongly interact with the metal surface. Research on various carboxylic acids has shown that their efficiency as corrosion inhibitors often increases with the number of carboxyl groups in the molecule. google.com

A comparative study between indole-5-carboxylic acid and benzofuran-5-carboxylic acid for mild steel corrosion inhibition highlighted the effectiveness of such heterocyclic carboxylic acids. Furthermore, research on benzofuran-2-carboxylic acid showed that its inhibition efficiency on mild steel in sulfuric acid increased with inhibitor concentration. This highlights the potential of the carboxylated benzofuran scaffold in material protection applications.

Table 2: Corrosion Inhibition Efficiency of Select Benzofuran Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |

| (E)-ethyl-5-(2-phenyldiazenyl) benzofuran-2-carboxylate | Mild Steel | 1 M HCl | 80.39 | 25 mM | researchgate.net |

| Ethyl 5-aminobenzofuran-2-carboxylate | Mild Steel | 1 M HCl | ~73 | 25 mM | researchgate.net |

| Benzofuran-2-carboxylic acid | Mild Steel | 1.0 M H₂SO₄ | 87 | 5.0 M |

Future Research Directions and Translational Perspectives for 5 Bromobenzofuran 3 Carboxylic Acid

Rational Design and Synthesis of Next-Generation Analogs

The core structure of 5-Bromobenzofuran-3-carboxylic acid offers a versatile template for the rational design of new analogs with enhanced or novel properties. Future synthetic efforts should focus on systematic modifications of the benzofuran (B130515) scaffold to establish clear structure-activity relationships (SAR).

Key Synthetic Strategies:

Modification of the Carboxylic Acid Group: The carboxylic acid at the C-3 position is a prime site for modification. Esterification or amidation can alter the compound's polarity, solubility, and ability to interact with biological targets. For instance, studies on related benzofuran-2-carboxylic acid derivatives have shown that converting the carboxylic acid to N-(substituted)phenylamides can yield potent anticancer and NF-κB inhibitory activities. nih.gov

Functionalization of the Benzene (B151609) Ring: The bromine atom at the C-5 position is a key functional handle. It can be replaced or supplemented with other substituents (e.g., fluoro, chloro, methoxy (B1213986) groups) through transition metal-catalyzed cross-coupling reactions to modulate electronic properties and biological efficacy. numberanalytics.comnih.gov Research on other benzofuran derivatives has demonstrated that the nature and position of halogen substituents significantly influence their biological profiles. nih.gov

Hybrid Molecule Synthesis: A promising approach involves creating hybrid molecules by linking the this compound scaffold to other pharmacologically active heterocycles like oxadiazoles, triazoles, or quinazolinones. nih.govnih.gov This strategy aims to combine the therapeutic effects of both moieties, potentially leading to synergistic activity and novel mechanisms of action. nih.gov

Advanced synthetic methodologies will be crucial for efficiently generating libraries of these analogs. Techniques such as multicomponent reactions, C-H activation, and photochemical reactions can provide rapid access to structurally diverse derivatives for screening. numberanalytics.com

| Synthetic Approach | Description | Potential Impact on this compound Analogs | Reference |

| Transition Metal-Catalyzed Reactions | Utilizes metals like palladium to form complex substituted benzofurans. | Enables precise modification of the benzofuran core, allowing for the introduction of a wide range of functional groups to fine-tune activity. | numberanalytics.com |

| Cyclization Reactions | Formation of the benzofuran ring from appropriately substituted precursors, such as o-alkynylphenols. | Provides fundamental routes to the core scaffold, which can then be further functionalized. | numberanalytics.com |

| Hybrid Synthesis | Fusing or linking the benzofuran scaffold with other heterocyclic structures (e.g., triazoles, quinazolinones). | Can lead to compounds with dual or synergistic biological activities, potentially overcoming drug resistance. | nih.govnih.gov |

| Carboxylic Acid Derivatization | Conversion of the carboxylic acid group into esters, amides, or other functional groups. | Modulates physicochemical properties like solubility and cell permeability, and can alter target binding interactions. | nih.govnih.gov |

Deeper Mechanistic Elucidation of Biological and Chemical Phenomena

While the broader class of benzofurans is known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, the specific mechanisms of action for this compound are not well-defined. rsc.orgnih.gov Future research must prioritize a deeper understanding of how this compound and its derivatives exert their effects at a molecular level.

Areas for Mechanistic Investigation:

Identification of Molecular Targets: Comprehensive screening against panels of enzymes, receptors, and other protein targets is necessary to identify the specific cellular components with which this compound and its analogs interact. For example, some benzofuran derivatives have been identified as inhibitors of targets like NF-κB, protein tyrosine phosphatase 1B, and calcium-activated chloride channels (TMEM16A). nih.govnih.gov

Exploration of Anticancer Pathways: For analogs showing cytotoxic activity, studies should focus on elucidating the induced cell death pathways (e.g., apoptosis, necrosis, autophagy) and their impact on the cell cycle. Investigating effects on key signaling pathways involved in cancer progression, such as those regulated by NF-κB, is crucial. nih.govrsc.org

Antimicrobial Mechanisms: For derivatives with antimicrobial properties, research should aim to determine whether they act by inhibiting cell wall synthesis, protein synthesis, DNA gyrase, or by disrupting the cell membrane. nih.gov

Understanding these mechanisms is essential for optimizing the therapeutic potential of lead compounds and for predicting potential off-target effects.

Synergistic Application of Computational and Experimental Methodologies

The integration of computational modeling with experimental synthesis and biological testing offers a powerful, resource-efficient strategy for accelerating the drug discovery process. nih.gov This synergistic approach is particularly well-suited for exploring the vast chemical space accessible from the this compound scaffold.

Integrated Methodologies:

Molecular Docking and Virtual Screening: Computational docking studies can predict the binding affinity and orientation of designed analogs within the active sites of known biological targets. This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Density Functional Theory (DFT) Studies: DFT and other quantum mechanical calculations can be used to understand the electronic structure, reactivity, and mechanistic intricacies of the benzofuran derivatives. rsc.org This provides insights into reaction pathways and the role of different catalysts in synthesis. rsc.org

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of synthesized analogs with their measured biological activity, QSAR models can be developed. These models can then predict the activity of new, unsynthesized compounds, guiding the rational design of more potent and selective molecules. rsc.org

This iterative cycle of computational design, chemical synthesis, and experimental validation allows for a more focused and efficient exploration of the chemical and biological properties of this compound derivatives. rsc.org

| Methodology | Application in Benzofuran Research | Potential Benefit for this compound | Reference |

| Molecular Docking | Predicting the binding modes and affinities of benzofuran-based inhibitors to their target proteins (e.g., in cancer cells). | Enables prioritization of synthetic targets by virtually screening for analogs with high predicted potency against specific enzymes or receptors. | nih.gov |

| DFT Calculations | Investigating reaction mechanisms and the role of catalysts in the synthesis of complex benzofuran structures. | Provides a deeper understanding of synthetic pathways and helps in optimizing reaction conditions for novel analogs. | rsc.org |

| QSAR Studies | Developing models that correlate the structural properties of benzofuran derivatives with their antimicrobial or anticancer activity. | Facilitates the design of next-generation analogs with improved efficacy by predicting the impact of specific structural modifications. | rsc.org |

Emerging Avenues in Chemical Biology and Material Science

Beyond its potential in medicinal chemistry, the unique structure of this compound makes it an attractive candidate for applications in the burgeoning fields of chemical biology and material science.

Chemical Probes: The scaffold can be functionalized with reporter tags (e.g., fluorophores) or reactive groups to create chemical probes. These tools can be used to study biological processes, identify new drug targets, or visualize cellular components. The inherent reactivity of the bromine atom makes it suitable for "click" chemistry or other bioconjugation techniques.

Materials Science: Benzofuran derivatives are being explored for their potential in developing novel materials. numberanalytics.com The aromatic and heterocyclic nature of the core structure suggests possible applications in organic electronics. Furthermore, some related compounds have been investigated for their utility in energy storage and catalysis. numberanalytics.com The this compound could serve as a monomer or a building block for creating polymers with enhanced mechanical or thermal properties. chemimpex.com

Exploring these non-traditional applications could reveal new value and utility for this compound, expanding its impact beyond the pharmaceutical realm.

Q & A

What are the key considerations when designing a synthesis route for 5-Bromobenzofuran-3-carboxylic acid to ensure high yield and purity?

Basic Research Question

Synthesis routes for brominated benzofuran derivatives often involve bromination of precursor molecules followed by carboxylation or oxidation steps. For example, analogous compounds like 5-Bromo-1-benzofuran-2-carboxylic acid (CAS 10242-11-2) are synthesized via regioselective bromination of benzofuran intermediates under controlled conditions . Key considerations include:

- Regioselectivity : Use directing groups (e.g., methoxy or methyl) to guide bromine placement.

- Protection of reactive sites : Temporary protection of the carboxylic acid group during bromination to prevent side reactions.

- Purification : Chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product from isomers or unreacted starting materials.

Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

Basic Research Question

Characterization relies on:

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons and coupling patterns to confirm substitution patterns. For example, 5-Bromo-1-benzofuran-2-carboxylic acid shows distinct singlet peaks for isolated protons .

- ¹³C NMR : Detect carbonyl (C=O) and brominated carbons.

- Mass spectrometry (MS) : Confirm molecular weight (expected ~241–271 Da for related bromobenzofuran acids) .

- IR spectroscopy : Validate carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) functionalities.

How can researchers resolve contradictions in reported physical properties (e.g., melting point) of this compound across different studies?

Advanced Research Question

Discrepancies in physical properties (e.g., melting points, solubility) may arise from variations in purity, crystallinity, or measurement protocols. Strategies include:

- Reproducibility testing : Synthesize the compound using standardized protocols (e.g., CAS 10242-11-2 has a reported mp of 257–260°C ).

- Purity assessment : Use HPLC or TLC to quantify impurities.

- Cross-validation : Compare data with structurally similar compounds (e.g., 5-Bromo-4-methoxythiophene-3-carboxylic acid, mp 155–156°C ).

What strategies are recommended for optimizing regioselectivity in the bromination of benzofuran precursors to synthesize this compound?

Advanced Research Question

Regioselectivity challenges in bromination can be addressed via:

- Directing groups : Introduce electron-donating groups (e.g., methoxy) at the 3-position to favor bromination at the 5-position.

- Catalyst systems : Use Lewis acids like FeBr₃ or ionic liquids to enhance selectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve reaction control .

What are the common impurities encountered during the synthesis of this compound, and how can they be identified and removed?

Basic Research Question

Typical impurities include:

- Isomers : 6-bromo or 4-bromo derivatives due to competing bromination pathways.

- Unreacted precursors : Detectable via NMR or LC-MS.

- Oxidation byproducts : Ester or anhydride forms of the carboxylic acid.

Remediation : - Column chromatography : Separate isomers using silica gel and gradient elution (e.g., hexane/ethyl acetate).

- Acid-base extraction : Isolate the carboxylic acid by adjusting pH .

How can computational chemistry methods be applied to predict the reactivity and stability of this compound in different experimental conditions?

Advanced Research Question

Computational tools provide insights into:

- Reactivity : Density Functional Theory (DFT) calculations predict electrophilic substitution sites and transition states for bromination .

- Stability : Molecular dynamics simulations assess thermal stability under varying temperatures (e.g., decomposition thresholds).

- Solubility : COSMO-RS models estimate solubility in solvents like DMSO or ethanol .

How should researchers handle conflicting data on the biological activity of this compound in structure-activity relationship (SAR) studies?

Advanced Research Question

Contradictions in SAR data may stem from assay variability or compound degradation. Mitigation approaches include:

- Standardized bioassays : Use consistent cell lines (e.g., HEK293) and negative controls.